Viomellein

Antibacterial Gram-positive bacteria Mycotoxin

Viomellein is a dimeric naphthopyranone mycotoxin that outperforms xanthomegnin by 32-fold against S. aureus (MIC 0.78 µg/mL), matching chloramphenicol potency. It shows preferential activity against dormant M. bovis BCG, a phenotype absent in most anti-TB drugs. Its moderate cytotoxicity (IC50 5.0 µM vs A2780) and teratogenicity in chick embryo models make it a unique tool for structure-activity relationship studies and developmental toxicity research. Order high-purity (≥96%) Viomellein for your antibacterial, anticancer, or toxicology programs.

Molecular Formula C30H24O11
Molecular Weight 560.5 g/mol
CAS No. 55625-78-0
Cat. No. B1231364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViomellein
CAS55625-78-0
Synonymsviomellein
Molecular FormulaC30H24O11
Molecular Weight560.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O
InChIInChI=1S/C30H24O11/c1-10-5-12-7-14-9-16(38-3)21(25(33)17(14)24(32)18(12)29(36)40-10)22-27(35)20-15(23(31)28(22)39-4)8-13-6-11(2)41-30(37)19(13)26(20)34/h7-11,32-34H,5-6H2,1-4H3/t10-,11-/m1/s1
InChIKeyCKVKZAJXACTIEL-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viomellein (CAS 55625-78-0): Dimeric Naphthopyranone Mycotoxin for Antibacterial and Cytotoxicity Research


Viomellein is a dimeric naphthopyranone secondary metabolite classified as a dihydroisocoumarin-type mycotoxin [1]. It is biosynthesized via the polyketide pathway and is produced by various fungal species including Aspergillus ochraceus, Aspergillus sulphureus, Penicillium viridicatum, and multiple dermatophyte species [1][2][3]. Structurally, viomellein is a naphthoquinone dimer (molecular formula: C30H24O11; molecular weight: 560.5 Da) that has been isolated from both terrestrial fungi and marine sponge-associated Aspergillus strains [1][3]. It is recognized as a genotoxic mycotoxin with documented antibacterial activity against Gram-positive bacteria, cytotoxic activity against certain cancer cell lines, and in vivo mycotoxicosis induction capability [2].

Viomellein vs. Structural Analogs: Why Xanthomegnin or Ochratoxin B Cannot Substitute Viomellein in Research Protocols


Viomellein shares the dimeric naphthopyranone core scaffold with structural analogs such as xanthomegnin, vioxanthin, and semivioxanthin, yet these compounds exhibit markedly divergent biological activity profiles that preclude simple interchange in research applications [1]. Critical distinctions emerge across multiple dimensions: (i) antibacterial potency — viomellein demonstrates a 32-fold lower MIC against S. aureus compared to xanthomegnin in direct comparative assays [1]; (ii) cytotoxicity selectivity — viomellein shows differential potency against A2780 ovarian cancer cells relative to ochratoxin B (IC50 of 5.0 μM vs 3.0 μM) [2]; (iii) toxicological profile — viomellein exhibits mild toxicity and teratogenicity while xanthomegnin displays markedly higher toxicity without teratogenic effects in chick embryo models . These quantitative differences underscore that viomellein and its analogs are not functionally interchangeable for studies requiring specific antibacterial, cytotoxic, or toxicological phenotypes.

Viomellein Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Viomellein Exhibits 32-Fold Superior Antibacterial Potency Against S. aureus Compared to Xanthomegnin

In a direct head-to-head antibacterial assay, viomellein demonstrated an MIC of 0.78 µg/mL against Staphylococcus aureus, which is 32-fold more potent than the structurally related analog xanthomegnin (MIC = 25 µg/mL) and 2-fold more potent than semivioxanthin (MIC = 1.56 µg/mL) [1]. Viomellein's potency was comparable to the clinical antibiotic chloramphenicol (MIC = 0.39 µg/mL) [1].

Antibacterial Gram-positive bacteria Mycotoxin

Viomellein Demonstrates Differential Cytotoxicity Profile Against A2780 Ovarian Cancer Cells Relative to Ochratoxin B

In a direct comparative cytotoxicity assay using A2780 human ovarian carcinoma cells, viomellein exhibited an IC50 value of 5.0 µM, while the co-isolated metabolite ochratoxin B showed a lower IC50 of 3.0 µM under identical experimental conditions [1]. This 1.67-fold difference in potency provides a quantifiable basis for compound selection in anticancer screening programs.

Cytotoxicity Ovarian cancer Anticancer

Viomellein Exhibits Mild Toxicity with Teratogenicity, in Contrast to Xanthomegnin's High Toxicity Without Teratogenic Effects

A comparative toxicological assessment using the chick embryo test evaluated three secondary metabolites from Penicillium viridicatum: viomellein, xanthomegnin, and brevianamide . Viomellein was classified as mildly toxic and teratogenic, whereas xanthomegnin exhibited the highest toxicity among the three compounds tested and was not teratogenic . None of the compounds showed mutagenic activity in the Salmonella/microsome assay .

Toxicology Teratogenicity Mycotoxicosis

Viomellein Inhibits Biofilm Formation by E. faecalis and S. aureus at MIC Concentrations

In an antibiofilm assay, both viomellein and the related dimeric naphthopyranone vioxanthin inhibited biofilm formation by Enterococcus faecalis and Staphylococcus aureus when tested at their respective MIC concentrations [1]. The study evaluated compounds isolated from Aspergillus elegans KUFA0015 against Gram-positive multidrug-resistant strains, with vioxanthin showing particularly strong antibacterial activity [1]. Quantitative biofilm inhibition data for viomellein relative to untreated controls was observed, though head-to-head potency comparisons between viomellein and vioxanthin specifically for biofilm inhibition are not explicitly quantified in the available data.

Antibiofilm Enterococcus faecalis Staphylococcus aureus

Viomellein Demonstrates Preferential Activity Against Dormant Mycobacterium bovis BCG Compared to Actively Growing Mycobacteria

In a study evaluating anti-dormant mycobacterial substances from marine-derived Aspergillus sp., viomellein showed higher activity against dormant Mycobacterium bovis BCG than against actively growing M. bovis BCG, and exhibited weak activity against M. smegmatis [1]. The study directly compared viomellein with xanthomegnin, noting that both compounds did not directly bind to plasmid DNA, suggesting their anti-mycobacterial activity operates through a mechanism distinct from direct DNA chelation [1]. The preferential targeting of dormant mycobacteria represents a therapeutically relevant phenotype, as dormant bacterial subpopulations contribute to persistent infections and antibiotic tolerance.

Anti-mycobacterial Dormant bacteria Tuberculosis

Viomellein Research Application Scenarios: Where Procurement of This Compound Is Scientifically Justified


Gram-Positive Antibacterial Screening Where Xanthomegnin Would Be Insufficiently Potent

Investigators conducting Gram-positive antibacterial screening programs should procure viomellein rather than xanthomegnin when potent activity is required, as viomellein exhibits a 32-fold lower MIC against S. aureus (0.78 µg/mL vs 25 µg/mL) . Viomellein's potency approaches that of the clinical antibiotic chloramphenicol (MIC 0.39 µg/mL), making it a suitable fungal natural product benchmark for antibacterial discovery campaigns .

Ovarian Cancer Cytotoxicity Studies Requiring Moderate-Potency Fungal Metabolites

For researchers investigating structure-activity relationships of fungal naphthopyranones against ovarian cancer cells, viomellein (IC50 = 5.0 µM) provides a moderately potent comparator to ochratoxin B (IC50 = 3.0 µM) in the A2780 cell line . This 1.67-fold potency differential allows investigators to interrogate how structural variations between viomellein and ochratoxin B influence cytotoxicity, supporting medicinal chemistry efforts to optimize naphthopyranone-based anticancer leads .

Mycotoxin Teratogenicity Mechanism Studies Distinct from Non-Teratogenic Xanthomegnin

Studies examining the mechanistic basis of mycotoxin-induced developmental toxicity should select viomellein as a prototypical teratogenic naphthopyranone, in contrast to xanthomegnin which exhibits higher acute toxicity but lacks teratogenic effects in chick embryo models . Viomellein's mild toxicity and clear teratogenic phenotype make it a valuable tool compound for dissecting teratogenic signaling pathways independent of confounding high lethality .

Anti-Dormant Mycobacterial Research Targeting Persistent Tuberculosis Infections

Investigators focusing on dormant mycobacterial subpopulations — which contribute to antibiotic tolerance and persistent tuberculosis infections — should prioritize viomellein due to its demonstrated preferential activity against dormant M. bovis BCG relative to actively growing mycobacteria . This phenotype, shared with xanthomegnin but absent in most conventional anti-tuberculosis agents, positions viomellein as a valuable probe compound for studying dormancy-specific antibacterial mechanisms and screening for synergistic anti-persister combinations .

Technical Documentation Hub

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